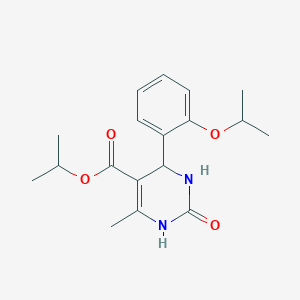
N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as AOPI, is a chemical compound that has been widely studied for its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
作用機序
The mechanism of action of N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves its binding to the sigma-1 receptor, which results in the modulation of various signaling pathways in the brain. This modulation has been found to have neuroprotective effects, as well as effects on pain perception and memory formation.
Biochemical and Physiological Effects:
N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation of using N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide is that it may have off-target effects on other proteins in the brain, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the function of the sigma-1 receptor and its role in various physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide, as well as its potential limitations and side effects.
合成法
The synthesis of N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide involves the reaction of 2-(1-piperidinyl)-2-indanecarboxylic acid with N-(tert-butoxycarbonyl)-L-asparagine beta-lactone, followed by the removal of the protecting group using trifluoroacetic acid. This method has been found to be reliable and efficient for the production of N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide in large quantities.
科学的研究の応用
N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory formation, and neuroprotection. N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(3-amino-3-oxopropyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-16(22)8-9-20-17(23)18(21-10-4-1-5-11-21)12-14-6-2-3-7-15(14)13-18/h2-3,6-7H,1,4-5,8-13H2,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBUVNSJLSACQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-3-oxopropyl)-2-(1-piperidinyl)-2-indanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)



![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4941544.png)
![N-methyl-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4941553.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)